molecular formula C22H21N5O B2548659 N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-phenylbutanamide CAS No. 891118-50-6

N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-phenylbutanamide

Cat. No.: B2548659
CAS No.: 891118-50-6
M. Wt: 371.444
InChI Key: KFIZZVPGARWWJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-phenylbutanamide is a useful research compound. Its molecular formula is C22H21N5O and its molecular weight is 371.444. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, particularly those containing triazole, pyridazine, and imidazopyridine moieties, play a significant role in medicinal chemistry due to their diverse biological activities. These compounds have been explored for their potential in treating a wide range of conditions, demonstrating the versatility and importance of heterocyclic chemistry in drug development.

  • Triazole and Pyridazine Derivatives : Triazole and pyridazine derivatives have been extensively studied for their pharmacological properties. They are known for their anti-inflammatory, antimicrobial, antitumoral, and antiviral activities, among others. The development of new synthetic methods for these compounds has been a focus of research, aiming to explore their potential uses further in medicine (Ferreira et al., 2013)(Ferreira et al., 2013).

  • Antibacterial Activity : The search for new antibacterial agents has led to the exploration of 1,2,3-triazole and 1,2,4-triazole-containing hybrids. These compounds have shown promise against Staphylococcus aureus, including drug-resistant strains, suggesting their potential as novel anti-S. aureus agents (Li & Zhang, 2021)(Li & Zhang, 2021).

  • Role in Central & Peripheral Nervous Systems : Heterocyclic N-oxide molecules, derived from structures like pyridine and indazole, have exhibited significant potential in organic synthesis, catalysis, and drug applications. Their versatility extends to forming metal complexes, designing catalysts for asymmetric synthesis, and showing biological importance in anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019)(Li et al., 2019).

  • Paraquat Poisonings : Although not directly related to drug development, the study of paraquat dichloride poisoning highlights the importance of understanding specific chemical interactions and the mechanisms of toxicity. Research in this area contributes to the broader field of toxicology, informing safety protocols and treatment strategies for chemical exposures (Dinis-Oliveira et al., 2008)(Dinis-Oliveira et al., 2008).

Safety and Hazards

The safety information available indicates that this compound is a warning hazard . The hazard statements include H302+H312+H332;H319;H335, which refer to harmful if swallowed, in contact with skin, or if inhaled; causes serious eye irritation; and may cause respiratory irritation . The precautionary statements include P261;P271;P280, which refer to avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c1-16-24-25-21-14-13-20(26-27(16)21)18-10-6-11-19(15-18)23-22(28)12-5-9-17-7-3-2-4-8-17/h2-4,6-8,10-11,13-15H,5,9,12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIZZVPGARWWJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.